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molecular formula C5H3BrO2S B100334 4-Bromothiophene-3-carboxylic acid CAS No. 16694-17-0

4-Bromothiophene-3-carboxylic acid

Cat. No. B100334
M. Wt: 207.05 g/mol
InChI Key: APBIZVFQQBCAAT-UHFFFAOYSA-N
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Patent
US04846874

Procedure details

To 400 ml of dry ether, under nitrogen, cooled to -70° C., was added a solution of 256 ml of n-butyllithium (1.6 m in hexane). A solution of 96.8 g of 3,4-dibromothiophene in 600 ml of ether was added, dropwise over a 20 minute period, maintaining the reaction temperature between -78° C. and -60° C. After stirring for an additional 5 minutes, the solution was transferred via a double-tipped needle, under nitrogen pressure, to an already prepared solution of 80 g of crushed dry ice in 400 ml of ether. The temperature was maintained at below -50° C. during this addition. The resulting white mixture was stirred for 5 minutes, quenched with 800 ml of water, and the layers separated. The etheral layer was washed with 500 ml of saturated sodium bicarbonate solution. The aqueous layers were combined and acidified with concentrated hydrochloric acid to yield a white solid which was filtered off and recrystallized from water/ethanol (5:2) to give 73 g of the title compound as needles; m.p. 157°-158° C.
Quantity
256 mL
Type
reactant
Reaction Step One
Quantity
96.8 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:11]([Br:12])=[CH:10][S:9][CH:8]=1.[C:13](=[O:15])=[O:14]>CCOCC>[Br:12][C:11]1[C:7]([C:13]([OH:15])=[O:14])=[CH:8][S:9][CH:10]=1

Inputs

Step One
Name
Quantity
256 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
96.8 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between -78° C. and -60° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at below -50° C. during this addition
STIRRING
Type
STIRRING
Details
The resulting white mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
quenched with 800 ml of water
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The etheral layer was washed with 500 ml of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
to yield a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from water/ethanol (5:2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(=CSC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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